An In-depth Technical Guide to 2-Methoxyethyl 1H-imidazole-1-carboxylate
An In-depth Technical Guide to 2-Methoxyethyl 1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of 2-Methoxyethyl 1H-imidazole-1-carboxylate, a heterocyclic compound of growing interest in medicinal chemistry and organic synthesis. We will dissect its molecular structure, explore its physicochemical properties, and detail a robust synthetic protocol. Furthermore, this whitepaper will shed light on the compound's significance as a versatile building block, its unique role as an activated carbamate for acyl transfer reactions, and its potential applications in the development of novel therapeutic agents. The content herein is synthesized from established chemical principles and contemporary research, offering both foundational knowledge and field-proven insights for professionals in drug development.
Introduction: The Significance of N-Acylimidazoles
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products like the amino acid histidine and a vast array of synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When the imidazole nitrogen is acylated, as in the case of 2-Methoxyethyl 1H-imidazole-1-carboxylate, a class of compounds known as N-acylimidazoles or azolides is formed.
These are not typical amides. The N-acylimidazole linkage is significantly more reactive towards nucleophilic attack than a standard acyclic amide.[3] This heightened reactivity makes them excellent acyl transfer reagents, capable of delivering the acyl group to other nucleophiles under mild conditions.[3][4][5] This property is harnessed in various synthetic transformations, including esterification and amidation.[4][6] The specific compound of interest, 2-Methoxyethyl 1H-imidazole-1-carboxylate, incorporates a 2-methoxyethyl group, which can confer unique solubility and pharmacokinetic properties to parent molecules, making it a particularly strategic building block in drug discovery.
Molecular Structure and Physicochemical Properties
The structure of 2-Methoxyethyl 1H-imidazole-1-carboxylate consists of three key components:
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The 1H-Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. It serves as the core scaffold.
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The Carboxylate Linker: This is an activated carbamate group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the imidazole ring and the adjacent oxygen atom.
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The 2-Methoxyethyl Chain: A flexible, polar side-chain (CH₃OCH₂CH₂–) that can influence the molecule's solubility, lipophilicity, and potential for metabolic modification.
This combination results in a molecule that is both a stable, isolable compound and a reactive intermediate for further chemical modification.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 2-methoxyethyl 1H-imidazole-1-carboxylate | N/A |
| Molecular Formula | C₇H₁₀N₂O₃ | [7][8][9] |
| Molecular Weight | 170.17 g/mol | |
| Physical Form | Solid | [7][9] |
| Canonical SMILES | COCCN1C=NC(=C1)C(=O)O | |
| InChI Key | NWFHWHIXDXSMAT-UHFFFAOYSA-N | [7][8][10][9] |
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for synthesizing N-acylimidazoles, including carboxylates, is the reaction of imidazole with a corresponding acyl chloride or chloroformate. This reaction is a classic nucleophilic acyl substitution.
Workflow for Synthesis
Caption: Fig 1. General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-alkoxycarbonylimidazoles.[12]
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Preparation: To a stirred solution of imidazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., benzene or dichloromethane) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (1.05 eq.). Cool the mixture in an ice bath to 0°C.
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Causality Insight: An aprotic solvent is crucial to prevent hydrolysis of the highly reactive chloroformate. The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine is chosen as it is a strong enough base to scavenge the acid but is not nucleophilic enough to compete with imidazole in attacking the chloroformate.
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Reaction: Add 2-Methoxyethyl chloroformate (1.0 eq.) dropwise to the cooled solution, ensuring the temperature remains below 5°C.[13] After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Causality Insight: The dropwise addition at low temperature controls the exothermic reaction and minimizes the formation of potential side products.
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-
Work-up: Upon completion, the triethylamine hydrochloride salt will have precipitated. Remove the salt by filtration and wash the precipitate with a small amount of the solvent.
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Self-Validation: The formation of a white precipitate (the hydrochloride salt) is a visual confirmation that the reaction has proceeded.
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Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
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Purification: The crude product can be purified by vacuum distillation or recrystallization, depending on its physical state, to yield pure 2-Methoxyethyl 1H-imidazole-1-carboxylate.
Applications in Research and Drug Development
The utility of this molecule stems from the distinct functions of its constituent parts, making it a versatile tool for medicinal chemists.
Logical Framework of Application
Caption: Fig 2. Structure-function relationships of the title compound.
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As an Acylating Agent: The primary utility of N-acylimidazoles is as acyl transfer reagents.[3][5] This molecule can be used to install the 2-methoxyethoxycarbonyl (Meeoc) group onto amines, alcohols, or other nucleophiles under very mild conditions. This is particularly valuable in late-stage functionalization of complex molecules where harsh reagents are not tolerated.
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Building Block for Heterocyclic Synthesis: The imidazole core itself is a common starting point for the synthesis of more complex, fused heterocyclic systems or substituted imidazoles which are prevalent in pharmaceuticals.[1][2][14]
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Pharmacokinetic (PK) Modification: The 2-methoxyethyl group is often incorporated into drug candidates to fine-tune their properties. The ether linkage can improve aqueous solubility and may offer a site for metabolism or, conversely, block metabolism at an adjacent position, potentially improving the drug's half-life. Various imidazole derivatives containing this moiety are used as intermediates in pharmaceutical and agrochemical research.[15][16]
Conclusion
2-Methoxyethyl 1H-imidazole-1-carboxylate is more than a simple chemical structure; it is a strategically designed synthetic intermediate. Its architecture combines the privileged imidazole scaffold with a highly reactive carbamate linker and a functionally significant methoxyethyl tail. This trifecta of properties makes it a valuable asset for researchers and drug development professionals, enabling mild and selective acylation reactions and providing a direct route to incorporating a key pharmacokinetic modulating group into novel molecular entities. Understanding its synthesis, reactivity, and functional logic is key to leveraging its full potential in the creation of next-generation therapeutics.
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